4-Octene, 4-ethyl-

Description

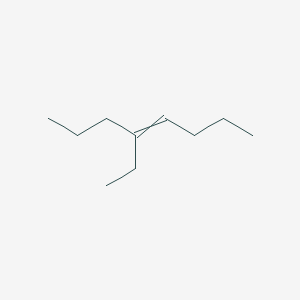

Structure

3D Structure

Properties

CAS No. |

89880-82-0 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

4-ethyloct-4-ene |

InChI |

InChI=1S/C10H20/c1-4-7-9-10(6-3)8-5-2/h9H,4-8H2,1-3H3 |

InChI Key |

SCGMACYSUWTWRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C(CC)CCC |

Origin of Product |

United States |

Methodologies for the Synthesis of 4 Octene, 4 Ethyl

Direct Synthetic Routes to 4-Octene, 4-ethyl-

Direct routes to 4-ethyl-4-octene focus on the efficient construction of the core C10 backbone and the specific placement of the double bond. These methods are often characterized by their high convergence and strategic bond formations.

Olefin Metathesis Approaches to 4-Octene, 4-ethyl-

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering pathways that are often more efficient and selective than classical methods. mdpi.comnih.gov The synthesis of a trisubstituted alkene like 4-ethyl-4-octene is a challenging application of this technology, often requiring careful selection of substrates and catalysts to achieve high yield and stereoselectivity. nih.govmit.edu

Cross-metathesis (CM) provides a direct route to 4-ethyl-4-octene by combining two simpler olefin fragments. A plausible strategy involves the reaction between a 1,1-disubstituted alkene and a monosubstituted alkene. For instance, the reaction of 3-methylenepentane (or 2-ethyl-1-butene) with 1-pentene (B89616) in the presence of a suitable ruthenium or molybdenum metathesis catalyst could yield 4-ethyl-4-octene.

However, a significant challenge in this approach is the lack of chemoselectivity. Both starting alkenes possess terminal methylene (B1212753) units, which can lead to a mixture of products, including the desired trisubstituted alkene, homodimers of each starting material, and ethylene (B1197577) as a byproduct. nih.govmit.edu

A more advanced and selective strategy involves the cross-metathesis of two internal, trisubstituted alkenes, which can proceed with high stereoretention. nih.govximo-inc.com This approach, while potentially more complex in terms of substrate synthesis, offers superior control over the formation of specific E or Z isomers. mit.eduximo-inc.com For example, a carefully designed trisubstituted alkene precursor could react with another internal olefin to furnish 4-ethyl-4-octene with high isomeric purity. The use of modern, highly active catalysts, such as second-generation Grubbs or Schrock catalysts, is essential for promoting the reaction of these more sterically demanding substrates. nih.govgoogle.com

| Parameter | Cross-Metathesis Approach |

| Reactant 1 | 2-Ethyl-1-butene |

| Reactant 2 | 1-Pentene |

| Catalyst | Grubbs or Schrock Catalyst |

| Product | 4-Ethyl-4-octene + Ethylene + Homodimers |

| Key Challenge | Low chemoselectivity, formation of multiple byproducts. nih.govmit.edu |

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for producing polymers from cyclic olefins, driven by the release of ring strain. nih.govnist.gov While not a direct synthesis of a small molecule, ROMP can be used to generate a polymer backbone that contains the repeating structural unit of the target alkene. Subsequent controlled degradation or ethenolysis of this polymer can, in principle, yield the desired olefin.

For the formation of 4-ethyl-4-octene, a hypothetical monomer such as 1-ethyl-5-propyl-cyclobutene could be envisioned. The ROMP of this monomer would produce a polymer with repeating units corresponding to 4-ethyl-4-octene. A subsequent cross-metathesis reaction of the polymer with ethylene (ethenolysis) could then cleave the polymer chain to release the 4-ethyl-4-octene monomer unit.

The synthesis and polymerization of 3-substituted cyclooctenes using Grubbs' catalysts are known to proceed with high regio- and stereoselectivity. researchgate.net This suggests that a suitably substituted cyclooctene (B146475) could serve as a precursor. For instance, the ROMP of a monomer like 1-ethyl-cyclooctene followed by partial degradation could theoretically yield oligomers from which the target structure could be derived. This approach, however, is synthetically complex and less direct compared to other methods. nih.govnih.gov

Cross-Metathesis Strategies for Specific Isomers

Grignard Reagent Based Syntheses of 4-Octene, 4-ethyl-

A classic and reliable two-step approach to synthesizing 4-ethyl-4-octene involves the use of a Grignard reagent. wikipedia.org This method first constructs a tertiary alcohol intermediate, which is then dehydrated to form the target alkene.

The key steps are:

Formation of 4-ethyl-4-octanol : This tertiary alcohol is synthesized via the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide) to 4-octanone (B1346966). libretexts.org The Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. masterorganicchemistry.comorganic-chemistry.org

Dehydration of 4-ethyl-4-octanol : The tertiary alcohol is then subjected to acid-catalyzed dehydration. Treatment with a strong acid such as sulfuric acid or phosphoric acid at elevated temperatures promotes the elimination of a water molecule to form the carbon-carbon double bond.

This elimination reaction will produce 4-ethyl-4-octene as the major product. Due to the symmetrical nature of the potential elimination pathways around the tertiary carbocation intermediate, the formation of other constitutional isomers is minimized, although control of E/Z stereochemistry can be challenging.

| Step | Reactants | Intermediate/Product | Key Features |

| 1. Grignard Addition | 4-Octanone, Ethylmagnesium Bromide | 4-Ethyl-4-octanol | Forms a tertiary alcohol. libretexts.org |

| 2. Dehydration | 4-Ethyl-4-octanol, H₂SO₄ (cat.) | 4-Ethyl-4-octene | Acid-catalyzed elimination of water. |

Wittig Reaction and Related Olefination Methods for 4-Octene, 4-ethyl- Precursors

The Wittig reaction is a cornerstone of alkene synthesis, converting a carbonyl compound into an olefin using a phosphonium (B103445) ylide (Wittig reagent). lumenlearning.comtestbook.comdalalinstitute.com To synthesize 4-ethyl-4-octene, two primary disconnections of the double bond are possible:

Route A : Reaction of 4-octanone with ethylidenetriphenylphosphorane (Ph₃P=CHCH₃).

Route B : Reaction of pentan-3-one with n-butylidenetriphenylphosphorane (Ph₃P=CH(CH₂)₂CH₃).

A major consideration for the Wittig reaction is the reactivity of the ketone. Sterically hindered ketones can react slowly or give poor yields. wikipedia.orglibretexts.org While 4-octanone and pentan-3-one are not exceptionally hindered, the use of non-stabilized ylides (as required here) typically favors the formation of the (Z)-alkene, though mixtures of (E) and (Z) isomers are common. lumenlearning.comlibretexts.org The absolute fixed position of the resulting double bond is a key advantage of this method over traditional elimination reactions. lumenlearning.com

Horner-Wadsworth-Emmons Olefination for 4-Octene, 4-ethyl- Precursors

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphonium ylides. wikipedia.org This method offers several advantages, particularly for reactions with ketones that may be problematic in the Wittig reaction. nrochemistry.comyoutube.com Phosphonate carbanions are more nucleophilic and less basic than their ylide counterparts, allowing them to react efficiently with a wider range of aldehydes and ketones, including more hindered ones. nrochemistry.comharvard.edu

The synthetic strategy mirrors that of the Wittig reaction, using the same ketone precursors:

Route A : Reaction of 4-octanone with the anion of diethyl ethylphosphonate.

Route B : Reaction of pentan-3-one with the anion of diethyl butylphosphonate.

A significant feature of the standard HWE reaction is its high stereoselectivity for the (E)-alkene. wikipedia.orgnrochemistry.com This provides a complementary approach to the Wittig reaction, which often favors the (Z)-isomer. The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed during workup compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. wikipedia.org

| Method | Carbonyl Precursor | Reagent | Primary Isomer | Key Advantage |

| Wittig Reaction | 4-Octanone | Ethylidenetriphenylphosphorane | (Z)-alkene (typically) libretexts.org | Absolute bond position. lumenlearning.com |

| HWE Reaction | 4-Octanone | Diethyl ethylphosphonate + Base | (E)-alkene wikipedia.orgnrochemistry.com | Better for hindered ketones; easy byproduct removal. wikipedia.orgnrochemistry.com |

Catalytic Hydrogenation of Alkyne Precursors to 4-Octene, 4-ethyl-

A primary and effective method for synthesizing 4-ethyl-4-octene is through the partial catalytic hydrogenation of its corresponding alkyne, 4-ethyl-4-octyne. This transformation involves the addition of hydrogen (H₂) across the triple bond, a reaction that is thermodynamically favorable but requires a catalyst to proceed at a practical rate. libretexts.org The process reduces the alkyne's triple bond first to a double bond and then, if allowed to proceed, to a single bond. vaia.com Therefore, catalyst selection and control of reaction conditions are critical to halt the reaction at the alkene stage and prevent over-reduction to the alkane, 4-ethyloctane.

Commonly used catalysts for this purpose are heterogeneous metal catalysts, such as palladium, platinum, or nickel. libretexts.org For the selective hydrogenation of internal alkynes like 4-octyne (B155765), palladium-based systems are often favored due to their high activity and selectivity. researchgate.net The reaction involves the cleavage of the H-H bond and the formation of metal-hydrogen bonds on the catalyst surface, followed by the sequential transfer of hydrogen atoms to the alkyne, which is also adsorbed onto the surface. libretexts.org

Stereoselective Hydrogenation Protocols for E/Z Isomer Control

The geometry of the resulting double bond in 4-ethyl-4-octene—whether it is the E (trans) or Z (cis) isomer—is dictated by the stereochemistry of the hydrogen addition. masterorganicchemistry.com Controlling this stereoselectivity is a key challenge in alkene synthesis.

For the preferential synthesis of (Z)-4-ethyl-4-octene, catalysts that promote syn-addition of hydrogen are employed. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a classic example used for the semi-hydrogenation of alkynes to yield Z-alkenes. Research into more advanced catalyst systems has shown that palladium nanoparticles supported on materials like mesoporous cellular foam (MCM) or graphene oxide (GO) can be highly effective. researchgate.net For the hydrogenation of 4-octyne, a close analogue, Pd-MCM catalysts demonstrated high stereoselectivity for the (Z)-alkene. researchgate.net This pronounced selectivity is attributed to the active sites being located on high-coordination terrace atoms of the palladium crystallites. researchgate.net

Conversely, achieving the (E)-isomer typically requires an anti-addition mechanism. This is classically accomplished through a dissolving metal reduction, such as using sodium or lithium metal in liquid ammonia, rather than catalytic hydrogenation.

The selectivity of hydrogenation can also be fine-tuned by modifying the catalyst surface with ligands. In studies on the hydrogenation of 4-octyne with platinum nanoparticles, the addition of capping ligands like octylamine (B49996) was shown to switch selectivity. researchgate.net Increasing the concentration of the amine ligand on the catalyst surface can block the further hydrogenation of the initially formed 4-octene into octane (B31449), thus improving the yield of the desired alkene. researchgate.net The choice of solvent can also be critical, with high dielectric solvents favoring Z-isomer formation in some systems. nih.gov

Table 1: Catalyst Systems for Stereoselective Alkyne Hydrogenation

| Catalyst System | Alkyne Substrate | Key Finding/Selectivity | Reference |

| Pd-MCM | Internal Alkynes (e.g., 4-octyne) | Pronounced (Z)-alkene stereoselectivity (~90%) | researchgate.net |

| Pd-GO | Internal Alkynes (e.g., 4-octyne) | Investigated for selective hydrogenation under mild conditions | researchgate.net |

| Pt Nanoparticles with Octylamine | 4-Octyne | Amine concentration modulates selectivity, blocking over-reduction to octane | researchgate.net |

Enantioselective and Diastereoselective Synthesis of Chiral 4-Octene, 4-ethyl- Analogues

While 4-ethyl-4-octene itself is achiral, the introduction of stereocenters into its structure to create chiral analogues requires advanced asymmetric synthesis techniques. These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or diastereomer.

Asymmetric Catalysis in 4-Octene, 4-ethyl- Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. acs.org This approach is highly efficient and is a cornerstone of modern organic synthesis. For producing chiral precursors to 4-ethyl-4-octene analogues, several catalytic strategies could be envisioned.

Transition metal complexes featuring chiral ligands are widely used for various asymmetric transformations. acs.org For instance, an asymmetric domino Michael/Michael reaction, catalyzed by a chiral diphenylprolinol silyl (B83357) ether, has been used to construct chiral five-membered rings that could serve as precursors to more complex structures. chemistryviews.org Similarly, chiral isochalcogenoureas have been successfully employed as Lewis base organocatalysts in asymmetric formal (4+2) cycloadditions of allenoates, demonstrating their utility in creating complex, highly functionalized chiral molecules. nih.gov

Enzymes also represent powerful chiral catalysts. Carbonyl reductases, for example, can perform highly stereoselective reductions of keto-precursors. A robust enzyme from Burkholderia gladioli (BgADH3) demonstrated excellent activity and enantioselectivity in the reduction of ethyl 4-chloro-3-oxobutanoate, yielding the chiral alcohol precursor with 99.9% enantiomeric excess (ee). nih.gov Such enzymatic reductions could be applied to synthesize chiral alcohols that are then converted into chiral analogues of 4-ethyl-4-octene.

Chiral Auxiliary-Mediated Approaches to 4-Octene, 4-ethyl- Precursors

An alternative to asymmetric catalysis is the use of a chiral auxiliary. In this method, a chiral molecule is temporarily attached to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically pure product. This strategy is known for its robustness and high selectivity. beilstein-journals.org

A variety of chiral auxiliaries are available for different types of reactions.

Oppolzer's Sultam: This auxiliary is effective in directing asymmetric hydrogenations of α,β-unsaturated acids. beilstein-journals.org

N-tert-Butanesulfinyl Imines: These are widely used for the stereoselective synthesis of chiral amines and can direct the diastereoselective addition of Grignard reagents or other nucleophiles to the C=N bond. beilstein-journals.org

Chiral N-acylhydrazones: These have proven effective as radical acceptors in stereocontrolled carbon-carbon bond-forming reactions. nih.gov

MαNP and CSDP Acids: In a relevant example, the enantiopure synthesis of 4-ethyl-4-methyloctane, a saturated analogue, was achieved by using 2-methoxy-2-(1-naphthyl)propionate (MαNP) and (–)-camphorsultam dichlorophthalic (CSDP) acid methods. The diastereomeric esters formed from a racemic alcohol precursor were effectively separated by HPLC, and subsequent chemical steps yielded the final enantiopure hydrocarbon. researchgate.net

This methodology underscores how a chiral auxiliary can be used to resolve a racemic precursor, a powerful strategy for accessing enantiopure compounds.

Table 2: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction Mediated | Application Example | Reference |

| Oppolzer's Sultam | Asymmetric Hydrogenation | α,β-Unsaturated Acids | beilstein-journals.org |

| N-tert-Butanesulfinyl Amine | Nucleophilic Addition to Imines | Asymmetric amine synthesis | beilstein-journals.org |

| Chiral N-acylhydrazone | Radical Addition | Stereocontrolled C-C bond formation | nih.gov |

| MαNP Acid | Diastereomeric Ester Formation/Separation | Synthesis of chiral hydrocarbons | researchgate.net |

Green Chemistry Principles in 4-Octene, 4-ethyl- Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, minimizing waste, and improving energy efficiency.

Solvent-Free and Aqueous Media Syntheses

Reducing the reliance on volatile and often toxic organic solvents is a primary goal of green chemistry. Two promising alternatives are solvent-free reactions and the use of water as a reaction medium.

Solvent-Free Synthesis: Mechanochemistry, which involves conducting reactions by grinding or milling solid reactants, often in the absence of any solvent, is a powerful green technique. beilstein-journals.org Ball-milling has been used for a variety of transformations, including the synthesis of amide bonds from aromatic aldehydes and N-chloramines at room temperature, demonstrating that complex bond formations can occur under solvent-free conditions. beilstein-journals.org This approach could potentially be adapted for the synthesis of precursors to 4-ethyl-4-octene, significantly reducing solvent waste.

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. While many organic compounds have low solubility in water, synthetic strategies have been developed to overcome this limitation. For example, a laccase-catalyzed oxidation of 2,5-dialkylfurans to (Z)-enediones was successfully performed in an aqueous acetate buffer. rsc.org The reaction proceeded efficiently at room temperature, highlighting the potential of biocatalysis in aqueous systems for constructing key functional groups found in organic molecules. rsc.org Such methods could be explored for steps in the synthesis of 4-ethyl-4-octene precursors, aligning with green chemistry principles.

Catalyst Recycling and Sustainable Methodologies

The development of sustainable methods for the synthesis of alkenes is increasingly focused on the dehydration of alcohols, which can often be derived from renewable biomass feedstocks. rsc.orgscience-revision.co.uk This strategy presents a greener alternative to traditional methods that rely on non-renewable resources. For the synthesis of 4-ethyl-4-octene, the dehydration of 4-ethyl-4-octanol is a logical precursor route. The key to making this process sustainable lies in the use of efficient and, crucially, recyclable catalysts that can operate under mild conditions.

Recent advancements in catalysis have identified several families of homogeneous and heterogeneous catalysts that are effective for alcohol dehydration and offer potential for recycling.

Homogeneous Catalysis with Metal Triflates and Rhenium Oxides:

Homogeneous catalysts, such as metal triflates and high-oxidation-state rhenium oxides, have shown significant promise for the dehydration of alcohols at temperatures lower than those required for traditional cracking processes. rsc.org For instance, catalysts like hafnium triflate (Hf(OTf)₄) and iron triflate (Fe(OTf)₃) have been effectively used for the dehydration of primary, secondary, and tertiary alcohols. rsc.orgrsc.org Rhenium catalysts, including methylrhenium trioxide (MTO) and rhenium(VII) oxide (Re₂O₇), are also highly efficient for the dehydration of tertiary and other alcohols at temperatures around 100 °C. rsc.orguu.nl

A significant advantage of some of these homogeneous catalysts is their potential for recycling. For example, studies on the dehydration of 1-hexanol (B41254) have demonstrated that metal triflate catalysts can be recovered and reused. One effective method involves a simple aqueous extraction of the catalyst from the organic product phase, followed by the removal of water to regenerate the active catalyst for subsequent reaction cycles. rsc.org This process has been shown to maintain high catalytic activity over multiple runs, which is a critical factor for economic viability and waste reduction in an industrial setting. rsc.org4aircraft-project.eu Similarly, rhenium(VII) oxide has demonstrated enduring activity over seven recycling runs in the dehydration of terpene alcohols. uu.nl

Heterogeneous Catalysis:

Heterogeneous catalysts offer the inherent advantage of easier separation from the reaction mixture, which simplifies product purification and catalyst recycling. For alcohol dehydration, solid acid catalysts like zeolites, alumina, and zirconia have been traditionally used, though they often require high temperatures. uu.nl More contemporary research focuses on developing heterogeneous catalysts that can operate under milder conditions. The use of catalysts like phosphoric acid has also been explored, with successful recycling demonstrated over numerous batch and semi-continuous flow experiments for the dehydration of C7 to C12 α-alcohols. researchgate.netacs.org

Alternative Green Synthetic Routes:

While alcohol dehydration is a strong candidate, other modern synthetic methods could also be adapted for the sustainable synthesis of 4-ethyl-4-octene.

Olefin Metathesis: Recognized with the 2005 Nobel Prize in Chemistry for its impact on sustainable methodologies, olefin metathesis utilizes catalysts (often ruthenium-based, like Grubbs catalysts) to form carbon-carbon double bonds with high atom economy. uottawa.cametathesis.euchemindigest.com The synthesis of 4-ethyl-4-octene could be envisioned via a cross-metathesis reaction. The sustainability of this approach is enhanced by ongoing research into developing more robust catalysts with longer lifetimes and recycling strategies such as organic solvent nanofiltration (OSN). uottawa.caanr.fracs.org

Wittig Reaction: The Wittig reaction is a classic method for alkene synthesis. To align with green chemistry principles, recent innovations have focused on developing catalytic versions where the phosphine (B1218219) oxide byproduct is recycled in situ, thus reducing waste. beilstein-journals.orgacs.org Other sustainable approaches include the use of recyclable palladium catalysts, performing the reaction in aqueous media, or utilizing solvent-free conditions with techniques like high-energy ball milling. acs.orgchemistryviews.orgsciepub.com

The table below summarizes findings from research on recyclable catalysts for analogous alcohol dehydration reactions, which can be extrapolated for the proposed synthesis of 4-ethyl-4-octene from 4-ethyl-4-octanol.

Table 1: Performance of Recyclable Catalysts in Alcohol Dehydration Reactions

| Catalyst | Substrate | Yield/Conversion | Number of Cycles | Recycling Method | Reference |

|---|---|---|---|---|---|

| Hf(OTf)₄ | 1-Hexanol | ~50% Conversion | 3 | Aqueous Extraction | rsc.org |

| Cu(OTf)₂ | 1-Hexanol | 71-77% Alkene Yield | 20 | Not specified | 4aircraft-project.eu |

| TfOH | 1-Hexanol | 71-77% Alkene Yield | 20 | Not specified | 4aircraft-project.eu |

| Re₂O₇ | α-Terpineol | High Conversion | 7 | Not specified | uu.nl |

The continued development and optimization of these and other catalytic systems will be instrumental in establishing highly efficient, environmentally friendly, and economically viable manufacturing processes for a wide range of chemical compounds, including 4-ethyl-4-octene.

Reaction Mechanisms Involving 4 Octene, 4 Ethyl

Electrophilic Addition Reactions of 4-Octene, 4-ethyl-

Electrophilic addition is a characteristic reaction of alkenes, where the π-bond is broken to form two new σ-bonds. savemyexams.com The reaction is initiated by an electrophile, an electron-deficient species, which is attacked by the electron-rich double bond of 4-Octene, 4-ethyl-.

The halogenation of 4-Octene, 4-ethyl- involves the addition of a halogen, such as bromine (Br₂) or chlorine (Cl₂), across the double bond. This reaction typically proceeds at room temperature and results in a colorless dihaloalkane. savemyexams.comlibretexts.orgsoran.edu.iq The mechanism involves the formation of a cyclic halonium ion intermediate.

The process begins when the π-bond of the alkene attacks one atom of the halogen molecule, inducing a dipole and displacing a halide ion. libretexts.org This forms a three-membered ring intermediate called a bromonium ion (or chloronium ion), where the positive charge resides on the halogen atom bonded to both carbons of the original double bond. libretexts.orguci.edu In the second step, the previously displaced halide ion attacks one of the carbons of the cyclic intermediate. This nucleophilic attack occurs from the side opposite the halonium ion bridge, resulting in an anti-addition stereochemistry. uci.eduyoutube.com The final product is a vicinal dihalide, specifically 4,5-dihalo-4-ethyloctane.

Table 1: Halogenation of 4-Octene, 4-ethyl-

| Parameter | Description |

|---|---|

| Reagents | Br₂ or Cl₂ in an inert solvent (e.g., CCl₄) |

| Key Intermediate | Cyclic bromonium or chloronium ion |

| Stereochemistry | Anti-addition |

| Final Product | 4,5-Dibromo-4-ethyloctane or 4,5-Dichloro-4-ethyloctane |

Hydrohalogenation is the addition of a hydrogen halide (HX), such as hydrogen bromide (HBr) or hydrogen chloride (HCl), to the alkene. pressbooks.pubatamanchemicals.com This reaction follows a two-step mechanism and is regioselective, governed by Markovnikov's rule. pressbooks.pub

In the first step, the alkene's π-bond acts as a nucleophile, attacking the electrophilic hydrogen of the HX molecule. pressbooks.puboit.edu According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that bears the greater number of hydrogen atoms. In 4-Octene, 4-ethyl-, carbon-5 has one hydrogen atom while carbon-4 has none. Therefore, the proton adds to carbon-5. This regioselectivity ensures the formation of the most stable carbocation intermediate, which in this case is a tertiary carbocation at carbon-4. The formation of this intermediate is the rate-limiting step of the reaction. pressbooks.pub In the second, faster step, the nucleophilic halide ion (X⁻) attacks the electrophilic carbocation, forming the final product. pressbooks.pub The resulting compound is 4-halo-4-ethyloctane.

Table 2: Hydrohalogenation of 4-Octene, 4-ethyl-

| Parameter | Description |

|---|---|

| Reagents | HCl, HBr, or HI |

| Key Intermediate | Tertiary carbocation (at C4) |

| Regioselectivity | Markovnikov's rule |

| Final Product | 4-Chloro-4-ethyloctane or 4-Bromo-4-ethyloctane |

The addition of water across the double bond of an alkene results in an alcohol. This can be achieved through direct acid-catalyzed hydration or, more effectively, via the oxymercuration-demercuration pathway.

Acid-Catalyzed Hydration This method involves treating the alkene with water in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄). savemyexams.comoit.edu The mechanism is analogous to hydrohalogenation, starting with the protonation of the double bond according to Markovnikov's rule to form the stable tertiary carbocation at carbon-4. A water molecule then acts as a nucleophile, attacking the carbocation. A subsequent deprotonation step by another water molecule yields the alcohol, 4-ethyl-4-octanol, and regenerates the acid catalyst. oit.edu While effective, this method can sometimes be compromised by carbocation rearrangements, although this is less of a concern when a stable tertiary carbocation is formed initially. libretexts.org

Oxymercuration-Demercuration This two-step procedure provides a more reliable method for Markovnikov hydration of alkenes, as it proceeds without carbocation rearrangements. libretexts.orgmasterorganicchemistry.com

Oxymercuration : The alkene is treated with mercury(II) acetate (B1210297), Hg(OAc)₂, in a mixture of water and tetrahydrofuran (B95107) (THF). libretexts.org The electrophilic mercury species attacks the double bond, forming a cyclic mercurinium ion intermediate. masterorganicchemistry.comambeed.com Water then attacks the more substituted carbon (carbon-4) of this intermediate, leading to the formation of an organomercury alcohol. libretexts.orgambeed.com

Demercuration : The organomercury intermediate is subsequently treated with a reducing agent, sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom. masterorganicchemistry.comambeed.com

Table 3: Hydration of 4-Octene, 4-ethyl-

| Pathway | Reagents | Key Intermediate | Regioselectivity | Product |

|---|---|---|---|---|

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Tertiary carbocation | Markovnikov | 4-ethyl-4-octanol |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄ | Cyclic mercurinium ion | Markovnikov | 4-ethyl-4-octanol |

Hydrohalogenation Mechanisms

Radical Reactions of 4-Octene, 4-ethyl-

In addition to electrophilic additions, 4-Octene, 4-ethyl- can undergo reactions involving free radical intermediates. These reactions can involve addition to the double bond or abstraction of an allylic hydrogen.

The addition of hydrogen bromide to an alkene can proceed via a radical mechanism in the presence of peroxides, leading to anti-Markovnikov regioselectivity. oregonstate.edu This is in direct contrast to the ionic addition of HBr.

The mechanism is a chain reaction:

Initiation : A peroxide initiator homolytically cleaves upon heating to form two alkoxy radicals. An alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation : The bromine radical adds to the double bond of 4-Octene, 4-ethyl-. The addition occurs at the carbon atom that results in the formation of the more stable carbon radical. Addition of Br• to carbon-5 generates a stable tertiary radical at carbon-4. The alternative addition to carbon-4 would produce a less stable secondary radical at carbon-5. Therefore, the bromine radical adds to carbon-5. This radical intermediate then abstracts a hydrogen atom from another HBr molecule to form the product, 5-bromo-4-ethyloctane, and a new bromine radical that continues the chain.

Termination : The reaction ceases when any two radical species combine.

Table 4: Free Radical Addition of HBr to 4-Octene, 4-ethyl-

| Parameter | Description |

|---|---|

| Reagents | HBr, Peroxide (ROOR) |

| Key Intermediate | Tertiary alkyl radical (at C4) |

| Regioselectivity | Anti-Markovnikov |

| Final Product | 5-Bromo-4-ethyloctane |

Instead of adding to the double bond, radicals can abstract a hydrogen atom from a carbon adjacent to the double bond—an allylic position. libretexts.org This reactivity is due to the enhanced stability of the resulting allylic radical, which is stabilized by resonance. For 4-Octene, 4-ethyl-, the allylic positions are at carbon-3, carbon-6, and the methylene (B1212753) (CH₂) carbon of the ethyl group at C4.

A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of light (hν) or a radical initiator. libretexts.org The mechanism involves the generation of a low concentration of bromine radicals. libretexts.org A bromine radical then abstracts an allylic hydrogen, which is the most favorable abstraction process. cdnsciencepub.comacs.org The resulting resonance-stabilized allylic radical then reacts with a molecule of Br₂ (formed from NBS) to yield an allylic bromide and a new bromine radical. libretexts.org

Due to the presence of multiple, non-equivalent allylic hydrogens and the resonance nature of the intermediate radical, a mixture of isomeric products is typically formed, including 3-bromo-4-ethyl-4-octene and 6-bromo-4-ethyl-4-octene.

Table 5: Allylic Bromination of 4-Octene, 4-ethyl-

| Parameter | Description |

|---|---|

| Reagents | N-Bromosuccinimide (NBS), light (hν) or peroxide |

| Key Intermediate | Resonance-stabilized allylic radical |

| Reaction Site | Allylic C-H bonds (at C3, C6, and ethyl group) |

| Final Products | Mixture of allylic bromides (e.g., 3-bromo-4-ethyl-4-octene) |

Free Radical Addition Mechanisms

Cycloaddition Reactions with 4-Octene, 4-ethyl-

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. For 4-ethyl-4-octene, the double bond can participate as one of the components in these reactions.

The Diels-Alder reaction is a [4+2] cycloaddition, a powerful method for forming six-membered rings by reacting a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system). organic-chemistry.org In this context, 4-ethyl-4-octene would act as the dienophile.

The reactivity of the dienophile is a critical factor. Standard Diels-Alder reactions are most efficient when the dienophile possesses electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.orglibretexts.org 4-ethyl-4-octene, having four electron-donating alkyl groups on its double bond, is an electron-rich alkene. This makes it a poor dienophile for reactions with electron-rich or neutral dienes under standard thermal conditions. masterorganicchemistry.com

However, a variant known as the "inverse-demand" Diels-Alder reaction exists. This type of reaction is favored by the combination of an electron-rich dienophile and an electron-poor diene. organic-chemistry.org In principle, 4-ethyl-4-octene could participate in an inverse-demand Diels-Alder reaction if paired with a suitable diene containing multiple electron-withdrawing groups (e.g., tetrazines or highly substituted oxo-dienes). The significant steric hindrance around the double bond of 4-ethyl-4-octene would likely necessitate high temperatures or high pressure to overcome the activation barrier. psu.edu

Table 1: General Features of Diels-Alder Reactions Relevant to 4-ethyl-4-octene

| Reaction Type | Required Diene | Required Dienophile | Suitability of 4-ethyl-4-octene |

| Normal-Demand | Electron-rich or neutral | Electron-poor | Poor |

| Inverse-Demand | Electron-poor | Electron-rich | Potentially suitable |

[2+2] cycloadditions involve the combination of two alkene components to form a four-membered cyclobutane (B1203170) ring. Unlike the thermally allowed Diels-Alder reaction, concerted thermal [2+2] cycloadditions are forbidden by the Woodward-Hoffmann rules. Therefore, these reactions are typically initiated photochemically or mediated by transition metals.

In a photochemical [2+2] cycloaddition, one of the alkene molecules absorbs a photon, promoting an electron to an excited state and allowing the reaction to proceed. If 4-ethyl-4-octene were to undergo a [2+2] cycloaddition with another alkene, the product would be a highly substituted cyclobutane derivative. The significant steric bulk of the ethyl and propyl groups would present a major challenge, likely leading to low reaction yields and the formation of side products.

Metal-catalyzed [2+2] cycloadditions provide an alternative pathway that can sometimes overcome the limitations of the thermal process. However, the tetrasubstituted and sterically hindered nature of the 4-ethyl-4-octene double bond would make it a challenging substrate for many catalytic systems.

Diels-Alder Reactions and Derivatives

Catalytic Transformations of 4-Octene, 4-ethyl-

Catalytic processes are crucial for the functionalization of unreactive alkenes. Various transition-metal-catalyzed reactions can transform the double bond of 4-ethyl-4-octene into other valuable functional groups.

Olefin metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal-alkylidene complexes, such as Grubbs' or Schrock catalysts. masterorganicchemistry.comresearchgate.net The generally accepted mechanism, proposed by Chauvin, involves the formation of a four-membered metallacyclobutane intermediate. mdpi.com

For an internal, tetrasubstituted alkene like 4-ethyl-4-octene, self-metathesis would not lead to new products as the exchanging fragments are identical. However, it can participate in cross-metathesis with other olefins. masterorganicchemistry.com For instance, the cross-metathesis of (E)-4-octene has been studied, providing a model for the potential reactivity of 4-ethyl-4-octene. beilstein-journals.org

The catalytic cycle involves:

A [2+2] cycloaddition between the alkene (4-ethyl-4-octene) and the metal-carbene catalyst to form a metallacyclobutane intermediate. masterorganicchemistry.com

A retro-[2+2] cycloaddition that cleaves the ring, releasing a new alkene and forming a new metal-carbene complex. masterorganicchemistry.com

This new carbene can then react with another alkene molecule to continue the cycle. masterorganicchemistry.com

The high degree of substitution and steric hindrance on 4-ethyl-4-octene would make it a less reactive substrate for metathesis compared to terminal or less-substituted internal alkenes. High catalyst loading or more active, modern catalysts might be required to achieve reasonable conversion. ascensusspecialties.com

Table 2: Potential Olefin Metathesis Reactions with 4-ethyl-4-octene

| Metathesis Type | Reaction Partner | Potential Product(s) |

| Cross-Metathesis | Ethylene (B1197577) | 3-Hexene |

| Cross-Metathesis | Propylene | 2-Hexene and 3-Heptene |

| Ring-Closing Metathesis | N/A (intramolecular) | Not applicable for this acyclic substrate |

Hydroformylation, or oxo-synthesis, is an industrial process that introduces a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene using syngas (a mixture of CO and H₂) and a metal catalyst, typically based on cobalt or rhodium. osti.gov

For an internal alkene like 4-ethyl-4-octene, hydroformylation presents challenges in both reactivity and selectivity. The reaction mechanism generally involves:

Coordination of the alkene to the metal-hydride catalyst.

Insertion of the alkene into the metal-hydride bond, forming a metal-alkyl intermediate.

Migratory insertion of carbon monoxide (CO) to form a metal-acyl complex.

Reaction with H₂ (oxidative addition followed by reductive elimination) to release the aldehyde product and regenerate the catalyst.

A significant competing reaction is alkene isomerization, where the double bond migrates along the carbon chain. uva.nl This is particularly prevalent with internal alkenes when using catalysts designed to produce linear aldehydes. osti.gov When applied to 4-ethyl-4-octene, the initial hydroformylation could produce two isomeric aldehydes: 4-ethyl-4-formyloctane and 4-ethyl-5-formyloctane. However, catalyst-induced isomerization could lead to the formation of other octene isomers, which would then be hydroformylated, resulting in a complex mixture of C₁₁ aldehydes. Achieving high selectivity for a single product from a sterically hindered, internal alkene like 4-ethyl-4-octene is a considerable synthetic challenge and requires highly specialized catalyst systems. uva.nl

Epoxidation is the reaction of an alkene with an oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane). youtube.com The mechanism is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene's double bond. chadsprep.com

For 4-ethyl-4-octene, this reaction would yield 4,5-epoxy-4-ethyloctane. The reaction proceeds via syn-addition, where the oxygen atom adds to one face of the double bond. chemistrysteps.com

Dihydroxylation is the addition of two hydroxyl (–OH) groups across the double bond to form a diol (glycol). There are two primary methods with distinct stereochemical outcomes. libretexts.org

Anti-dihydroxylation : This two-step process begins with the epoxidation of the alkene as described above. The resulting epoxide is then opened via an acid-catalyzed reaction with water. chadsprep.com Water acts as a nucleophile and attacks one of the epoxide carbons from the side opposite the epoxide oxygen (back-side attack), leading to the formation of a trans-diol. chadsprep.comlibretexts.org For 4-ethyl-4-octene, this would produce (4R,5S)- and (4S,5R)-4-ethyloctane-4,5-diol.

Syn-dihydroxylation : This method uses reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.org The reaction proceeds through a concerted mechanism involving the formation of a cyclic intermediate (a cyclic osmate or manganate (B1198562) ester). chadsprep.comlibretexts.org This intermediate is then hydrolyzed to yield a cis-diol, where both hydroxyl groups are on the same face of the original double bond. libretexts.org This would result in the formation of (4R,5R)- and (4S,5S)-4-ethyloctane-4,5-diol.

Table 3: Comparison of Dihydroxylation Methods for 4-ethyl-4-octene

| Method | Reagents | Intermediate | Stereochemistry | Product |

| Anti-dihydroxylation | 1. RCO₃H (e.g., m-CPBA) 2. H₃O⁺ | Epoxide | Anti-addition | trans-4,5-diol |

| Syn-dihydroxylation | 1. OsO₄ or cold, dil. KMnO₄ 2. NaHSO₃/H₂O or NaOH | Cyclic osmate/manganate ester | Syn-addition | cis-4,5-diol |

Polymerization Initiation and Propagation Mechanisms for 4-Octene, 4-ethyl- as a Monomer

The polymerization of 4-ethyl-4-octene is significantly influenced by its structure as a tri-substituted, sterically hindered alkene. This steric hindrance around the carbon-carbon double bond generally makes it a challenging monomer for many conventional polymerization methods. The feasibility and mechanism of polymerization are highly dependent on the chosen catalytic system.

Cationic Polymerization: Cationic polymerization is initiated by electrophiles, such as protic acids or Lewis acids, which add to the double bond to form a carbocationic active center. uc.edu For 4-ethyl-4-octene, protonation of the double bond would form a stable tertiary carbocation, which is favorable for initiation. Monomers with electron-donating substituents are well-suited for this type of polymerization. wikipedia.org

Initiation: The reaction is typically initiated by a strong acid or a Lewis acid with a co-initiator (e.g., H₂O). uc.edu The proton adds to one of the sp² hybridized carbons of the double bond, forming a tertiary carbocation on the other carbon.

Propagation: The resulting tertiary carbocation is the active species that propagates the polymer chain by attacking the double bond of subsequent monomer molecules. However, the steric bulk of the ethyl and propyl groups surrounding the cationic center can significantly hinder the approach of another bulky monomer molecule. This steric hindrance often leads to low polymerization rates and the formation of low molecular weight polymers or oligomers. libretexts.org Furthermore, the carbocation intermediate is prone to rearrangement reactions, which can compete with propagation. leah4sci.com

Anionic Polymerization: Anionic polymerization involves the generation of a carbanionic active center. This method is generally effective for monomers with electron-withdrawing substituents that can stabilize the negative charge. quizgecko.com Alkenes without such activating groups, like 4-ethyl-4-octene, are typically not polymerized by anionic methods because the electron-rich double bond and the lack of a stabilizing group make nucleophilic attack by an initiator (like an alkyllithium compound) unfavorable. quizgecko.com Steric hindrance further complicates this process, making it difficult for the initiator to access the double bond. rsc.org While some simple alkenes like ethylene can be polymerized anionically under specific conditions, the steric bulk of 4-ethyl-4-octene makes this route highly unlikely to be efficient. semanticscholar.org

Ziegler-Natta Polymerization: Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are highly effective for the polymerization of α-olefins. nih.govlibretexts.org These catalysts can also polymerize some internal alkenes, although the reaction rates are generally lower than for terminal alkenes. A key mechanism associated with certain late-transition metal catalysts (a subset of coordination polymerization often discussed alongside Ziegler-Natta systems) is "chain-walking" or "chain-straightening" polymerization. libretexts.org

In a study on the polymerization of linear internal octenes (such as trans-4-octene) using α-diimine nickel catalysts, it was found that chain-walking polymerization could occur. researchgate.net This process involves the catalyst moving along the polymer chain to its end before adding the next monomer unit. For an internal alkene like 4-ethyl-4-octene, the catalyst would initially coordinate to the double bond. Through a series of β-hydride eliminations and re-insertions, the metal center could migrate along the carbon backbone. This mechanism can produce linear polymers from branched or internal olefins. The polymerization rate for trans-4-octene (B86139) was found to be lower than for 1-octene (B94956), highlighting the effect of the internal double bond position. researchgate.net It is plausible that 4-ethyl-4-octene could undergo a similar coordination polymerization, though its significant steric hindrance might result in very low reactivity and yield.

Table 1: Summary of Polymerization Mechanisms for 4-ethyl-4-octene

| Polymerization Type | Initiation Mechanism | Propagation Hurdles | Potential Outcome |

| Cationic | Electrophilic attack (e.g., by H⁺) on the double bond to form a tertiary carbocation. uc.eduwikipedia.org | High steric hindrance around the active cationic center impedes monomer addition. libretexts.org Prone to chain transfer and rearrangement. leah4sci.com | Low molecular weight polymers or oligomers. |

| Anionic | Nucleophilic attack on the electron-rich double bond is unfavorable. quizgecko.com | Severe steric hindrance and lack of an anion-stabilizing group. rsc.org | Generally considered not viable. |

| Ziegler-Natta / Coordination | Coordination of the alkene to a transition metal center (e.g., Ti, Zr, Ni). libretexts.org | Steric hindrance may slow or prevent monomer insertion. Chain-walking mechanisms are possible with specific catalysts. researchgate.net | Potentially linear polymers via chain-walking, but likely with low efficiency. |

Spectroscopic and Computational Analysis for Mechanistic Elucidation of 4 Octene, 4 Ethyl

Advanced NMR Spectroscopic Techniques for Elucidating Reaction Intermediates and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For complex reaction mixtures involving 4-Octene, 4-ethyl-, advanced 2D NMR techniques are indispensable for unambiguous structural assignments and stereochemical determination.

In reactions of 4-Octene, 4-ethyl-, a variety of products can be formed, including constitutional isomers and stereoisomers. The analysis of such complex mixtures is facilitated by a suite of 2D NMR experiments.

Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) coupling networks within a molecule. nist.gov In a hypothetical reaction product of 4-Octene, 4-ethyl-, such as an alcohol formed via hydroboration-oxidation, COSY spectra would reveal correlations between protons on adjacent carbon atoms, allowing for the tracing of the carbon skeleton. For instance, the proton on the carbon bearing the hydroxyl group would show a correlation to the neighboring protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon-proton pairs. univ-ag.fr This technique is crucial for assigning the ¹³C NMR spectrum, which often has a wider chemical shift dispersion and fewer overlapping signals than the ¹H spectrum. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, simplifying the assignment of both the proton and carbon signals. univ-ag.fr

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (2-3 bond) C-H couplings. nist.gov This is particularly powerful for identifying quaternary carbons and for piecing together different spin systems separated by heteroatoms or non-protonated carbons. For a derivative of 4-Octene, 4-ethyl-, HMBC would be critical in establishing the connectivity around the original double bond and the ethyl substituent. univ-ag.fr

A hypothetical structural assignment for a reaction product of 4-Octene, 4-ethyl-, using 2D NMR data is presented in Table 1.

Table 1: Hypothetical 2D NMR Data for a Functionalized Derivative of 4-Octene, 4-ethyl-

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| 1 | 0.90 (t) | 14.1 | H-2 | C-2, C-3 |

| 2 | 1.45 (m) | 22.8 | H-1, H-3 | C-1, C-3, C-4 |

| 3 | 1.98 (m) | 35.2 | H-2, H-4' | C-2, C-4, C-4', C-5 |

| 4 | - | 135.0 | - | H-3, H-4', H-5, H-6 |

| 4' | 2.10 (q) | 25.5 | H-3, H-4'' | C-3, C-4, C-4'' |

| 4'' | 1.05 (t) | 12.5 | H-4' | C-4, C-4' |

| 5 | 5.40 (t) | 125.0 | H-6 | C-3, C-4, C-6, C-7 |

| 6 | 2.05 (m) | 29.5 | H-5, H-7 | C-4, C-5, C-7, C-8 |

| 7 | 1.40 (m) | 31.8 | H-6, H-8 | C-5, C-6, C-8 |

| 8 | 0.92 (t) | 14.0 | H-7 | C-6, C-7 |

This table represents hypothetical data for illustrative purposes.

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, making it a powerful tool for determining stereochemistry. nanalysis.com NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that detect through-space correlations. diva-portal.org For flexible molecules like derivatives of 4-Octene, 4-ethyl-, ROESY is often preferred as it mitigates the issue of zero or weak NOEs that can occur for medium-sized molecules. columbia.edu

In the context of 4-Octene, 4-ethyl- derivatives, these techniques can be used to:

Determine the relative stereochemistry of new chiral centers formed during a reaction.

Elucidate the preferred conformation of the molecule in solution.

For example, in a cyclization product derived from 4-Octene, 4-ethyl-, NOESY or ROESY would show cross-peaks between protons that are close in space, allowing for the determination of their relative orientation (e.g., cis or trans) on the newly formed ring.

2D NMR (COSY, HSQC, HMBC) for Structural Assignments in Complex Reaction Products

Vibrational Spectroscopy (FT-IR, Raman) for Monitoring Reaction Progress and Functional Group Transformations

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net They are particularly useful for monitoring the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups.

For reactions involving 4-Octene, 4-ethyl-, the key vibrational modes of interest are:

C=C stretch: Alkenes typically show a C=C stretching band in the region of 1680-1640 cm⁻¹. libretexts.org The intensity of this band in the IR spectrum is dependent on the change in the dipole moment during the vibration. For a trisubstituted alkene like 4-Octene, 4-ethyl-, this band may be weak. In contrast, the C=C stretch is often strong in the Raman spectrum, making Raman spectroscopy a valuable tool for observing this functional group. s-a-s.org

=C-H stretch: The stretching vibration of the vinylic C-H bond appears at a higher frequency (3100-3000 cm⁻¹) than the C-H stretches of saturated alkanes (below 3000 cm⁻¹). libretexts.org

Functional group transformations: The appearance of new bands, such as a broad O-H stretch around 3300 cm⁻¹ for an alcohol product or a strong C=O stretch around 1700 cm⁻¹ for a ketone, would indicate the conversion of the alkene.

Table 2: Characteristic Vibrational Frequencies for Monitoring Reactions of 4-Octene, 4-ethyl-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Alkene (C=C) | Stretch | 1670-1665 | IR (weak), Raman (strong) |

| Vinylic C-H | Stretch | 3020-3010 | IR (medium) |

| Alcohol (O-H) | Stretch | 3600-3200 (broad) | IR (strong) |

| Carbonyl (C=O) | Stretch | 1750-1680 | IR (strong) |

This table represents expected vibrational frequencies based on general principles of IR and Raman spectroscopy. libretexts.orgspectroscopyonline.com

Mass Spectrometry (HRMS, GC-MS) for Identifying Trace Intermediates and By-products

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for identifying trace intermediates and by-products in a reaction mixture, providing insights into minor reaction pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. longdom.org This is ideal for analyzing complex mixtures of volatile compounds that might be present in a reaction involving 4-Octene, 4-ethyl-. The fragmentation pattern observed in the mass spectrum can help to identify the structure of unknown components by comparing them to spectral libraries or by interpreting the fragmentation pathways. libretexts.org For alkanes and alkenes, fragmentation often occurs at points of branching.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of a compound. This is crucial for confirming the identity of new products and for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas).

A search of the NIST Mass Spectrometry Data Center for "Octane, 4-ethyl-" (the saturated analog of the target compound) shows characteristic fragments that would be expected from a branched alkane. nist.gov The mass spectrum of 4-Octene, 4-ethyl- would be expected to show a molecular ion peak at m/z 140, corresponding to its molecular formula C₁₀H₂₀. chemsrc.com Fragmentation would likely involve allylic cleavage, a common pathway for alkenes, leading to the formation of stable carbocations.

Theoretical and Computational Chemistry Approaches to 4-Octene, 4-ethyl- Reactivity

Theoretical and computational chemistry methods provide a powerful complement to experimental studies by allowing for the investigation of reaction mechanisms at a molecular level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rroij.com In the context of chemical reactivity, DFT calculations can be used to:

Optimize the geometries of reactants, transition states, intermediates, and products.

Calculate the energies of these species to construct a potential energy surface for the reaction.

Determine the activation energies for different possible reaction pathways, allowing for the prediction of the most likely mechanism. acs.orgosti.gov

Analyze the electronic properties of the molecules, such as charge distribution and molecular orbital energies, to understand the factors that control reactivity. rroij.com

For a reaction of 4-Octene, 4-ethyl-, DFT calculations could be employed to compare the energy barriers for different modes of addition to the double bond (e.g., Markovnikov vs. anti-Markovnikov), taking into account the steric hindrance imposed by the ethyl group and the propyl groups. These calculations can also help to rationalize the observed stereoselectivity of a reaction by comparing the energies of the transition states leading to different stereoisomers. Studies on related alkene systems have shown that DFT can successfully predict reaction outcomes and provide detailed mechanistic insights. acs.orgosti.gov

Transition State Characterization and Activation Energy Calculations for 4-Octene, 4-ethyl- Reactions

The reactivity of an alkene like 4-Octene, 4-ethyl- is fundamentally governed by the energy barriers of its potential reactions, such as isomerization, addition, and oxidation. These energy barriers are surmounted through a high-energy, transient molecular configuration known as the transition state. Computational chemistry, particularly methods like Density Functional Theory (DFT), provides a powerful lens for characterizing these fleeting structures and calculating the associated activation energy (Ea), which is the minimum energy required for a reaction to occur. osti.gove3s-conferences.org

For alkenes, common reactions include cis-trans isomerization, double bond migration, and additions (e.g., hydrogenation, halogenation, hydro-halogenation, and ozonolysis). Each of these reaction types proceeds through a unique transition state. For instance, in metal-catalyzed isomerizations, the mechanism may involve the formation of an alkene-hydride metal complex. researchgate.netnih.gov DFT calculations can model the geometry and energy of this complex as it passes through the transition state, which might involve bond-cleavage (β-hydride elimination) or bond-formation (migratory insertion). researchgate.net In some cases, conformational changes, such as the rotation of the alkene around the metal center, can be the rate-determining step with the highest energy barrier. researchgate.net

The structure of 4-Octene, 4-ethyl-, a tetrasubstituted alkene with a quaternary vinylic carbon, introduces significant steric hindrance around the C=C double bond. This steric bulk would be expected to raise the activation energy for reactions requiring direct access to the double bond, such as catalytic hydrogenation or electrophilic addition, when compared to less substituted, linear alkenes. acs.org

Computational studies on various alkenes have established typical activation energies for key reaction classes. While specific values for 4-Octene, 4-ethyl- are not available in the literature, data from analogous systems provide a useful reference. For example, theoretical studies on the addition of hydroxyl (•OH) radicals to alkenes show that these reactions can have very low or even negative activation energies, indicating they are very rapid. acs.orgresearchgate.net Conversely, unimolecular isomerization or decomposition reactions typically have high activation energies. nist.gov The reaction of alkenes with radicals like ClO and BrO can proceed via addition to the double bond, which is generally more favorable kinetically and thermodynamically than H-atom abstraction. researchgate.net

Table 1: Representative Activation Energies for Alkene Reactions (Illustrative)

| Reaction Type | Example Alkene System | Typical Activation Energy (kcal/mol) | Computational Method Reference |

|---|---|---|---|

| Catalyzed Isomerization (Hydride Insertion) | Allylbenzene (Mn-catalyzed) | ~5 | nih.gov |

| Catalyzed Isomerization (β-Hydride Elimination) | Allylbenzene (Mn-catalyzed) | ~11-14 | nih.gov |

| H-atom Addition (Terminal) | 1-Butene | ~1.5 - 2.0 | nih.gov |

| H-atom Addition (Internal) | 2-Butene | ~3.0 - 3.5 | nih.gov |

| Ethyl Radical Addition | 1-Octene (B94956) | 7.6 ± 0.2 | cdnsciencepub.com |

| Ozonolysis (1,3-Cycloaddition) | Propene | ~3 - 4 | rsc.org |

This table presents generalized data from various alkene systems to illustrate typical energy ranges and should not be taken as specific values for 4-Octene, 4-ethyl-.

Molecular Dynamics Simulations of 4-Octene, 4-ethyl- in Reaction Environments

Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time, providing insights into their interactions within a reaction environment. arxiv.orgmdpi.com For a molecule like 4-Octene, 4-ethyl-, MD simulations can elucidate its behavior in various solvents, its interaction with catalysts, and its conformation at interfaces, all of which are critical for understanding its reactivity.

In a typical reaction, the solvent is not a passive bystander. MD simulations can model the solvation shell around 4-Octene, 4-ethyl-, revealing how solvent molecules arrange themselves around the nonpolar hydrocarbon chain and the sterically hindered double bond. The choice of solvent can influence reaction dynamics; for example, studies on alcohols have shown that diluting them in a non-associated solvent alters their relaxation dynamics and the behavior of supramolecular structures. researchgate.net Similarly, MD simulations could predict how 4-Octene, 4-ethyl- behaves in polar versus nonpolar solvents, affecting the stability of reactants, transition states, and products.

MD simulations are particularly valuable for studying systems with complex interfaces, such as in heterogeneous catalysis or emulsion chemistry. Simulations of oligoglycines with a C10H20 linker have been used to study their self-assembly in solution and adsorption at surfaces. researchgate.netrug.nl For 4-Octene, 4-ethyl-, MD could model its adsorption onto a catalyst surface or its orientation at an oil-water interface. Such simulations track key physical parameters that describe the molecule's behavior in its environment.

Table 2: Key Parameters from Molecular Dynamics Simulations (Illustrative)

| Parameter | Description | Significance for Reaction Environment |

|---|---|---|

| Diffusion Coefficient | A measure of how quickly a molecule moves through a solvent. | Determines the rate of encounter between reactants in a solution, impacting reaction kinetics. researchgate.net |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance r from another particle. | Reveals the structure of the solvation shell and specific interactions (e.g., with catalysts or other reactants). |

| Free Energy of Solvation | The energy change associated with transferring a molecule from a vacuum to a solvent. | Indicates the solubility and stability of the molecule in a given solvent, which can affect reaction equilibria. researchgate.net |

| Conformational Analysis | Tracking of bond angles, dihedral angles, and overall molecular shape over time. | Identifies the most stable conformers in a reaction environment and their potential role in reaction pathways. rsc.org |

This table outlines parameters obtainable from MD simulations and their general relevance, not specific data for 4-Octene, 4-ethyl-.

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are indispensable for understanding the intrinsic electronic properties of a molecule, which in turn dictate its chemical reactivity. arxiv.org For 4-Octene, 4-ethyl-, methods such as Density Functional Theory (DFT) can be used to compute a range of electronic structure properties and reactivity descriptors that predict its behavior in chemical reactions. researchgate.net

The most prominent feature of any alkene is the electron-rich carbon-carbon double bond, making it a nucleophile that is susceptible to attack by electrophiles. The reactivity of this double bond is modulated by the substituent groups attached to it. In 4-Octene, 4-ethyl-, the double bond is surrounded by four alkyl groups (two propyl groups and two ethyl groups, considering the IUPAC name implies a parent octane (B31449) chain). These alkyl groups are weakly electron-donating through an inductive effect, which increases the electron density of the C=C bond compared to ethylene (B1197577), likely enhancing its reactivity towards strong electrophiles.

Quantum chemistry allows for the quantification of these electronic effects through various descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). For an alkene, the HOMO is typically the π-orbital of the double bond. A higher HOMO energy indicates greater nucleophilicity and a greater propensity to react with electrophiles. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. arxiv.org

Another useful descriptor is the Molecular Electrostatic Potential (MEP), which maps the charge distribution onto the molecule's surface. For 4-Octene, 4-ethyl-, the MEP would show a region of negative potential (red) localized around the π-system of the double bond, visually confirming it as the primary site for electrophilic attack. The surrounding alkyl framework would exhibit a neutral or slightly positive potential (blue/green).

Table 3: Key Reactivity Descriptors from Quantum Chemical Calculations (Illustrative)

| Descriptor | Definition | Implication for Alkene Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates stronger nucleophilicity and greater reactivity toward electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates stronger electrophilicity and greater reactivity toward nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. arxiv.org |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. |

| Atomic Charges (e.g., Mulliken, NBO) | Calculated partial charge on each atom in the molecule. | Provides a quantitative measure of the electron distribution and inductive effects of substituent groups. |

This table defines common quantum chemical descriptors and their general significance for understanding the reactivity of an alkene like 4-Octene, 4-ethyl-.

Role of 4 Octene, 4 Ethyl As a Synthetic Intermediate and Building Block

Derivatization Strategies for 4-Octene, 4-ethyl-

The strategic functionalization of 4-Octene, 4-ethyl- is central to its utility. Chemists can employ a range of reactions to convert the alkene into alkanes, alcohols, amines, and heterocyclic structures, each with unique properties and further synthetic potential.

The double bond of 4-Octene, 4-ethyl- is a gateway to various saturated and functionalized alkane structures.

Hydrogenation: The most direct derivatization is catalytic hydrogenation, which reduces the double bond to yield the corresponding saturated alkane, 4-ethyloctane. cuny.edu This reaction is typically carried out with catalysts like palladium, platinum, or nickel under a hydrogen atmosphere and effectively transforms the unsaturated hydrocarbon into a stable, saturated scaffold. mdpi.com

Hydroboration-Oxidation: A powerful method for introducing a hydroxyl group is the hydroboration-oxidation reaction. While this reaction on a symmetrically tetrasubstituted alkene like 4-Octene, 4-ethyl- would not exhibit the typical regioselectivity seen in less substituted alkenes, it remains a viable method for producing the corresponding alcohol, 4-ethyloctan-4-ol (B14678674). More advanced applications involve hydroboration-isomerization, where catalysts can facilitate the migration of the boron intermediate along the carbon chain to a terminal position before oxidation, yielding primary alcohols. uantwerpen.betdx.cat This strategy significantly enhances the synthetic utility of internal olefins by converting them into terminally functionalized alkanes. epo.orgresearchgate.net

Halogenation: The addition of halogens such as chlorine or bromine across the double bond results in the formation of dihalogenated alkanes. These compounds are useful intermediates for subsequent nucleophilic substitution or elimination reactions, further expanding the range of accessible derivatives. atamanchemicals.com

| Reaction | Reagents & Catalysts | Product | Key Feature |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | 4-Ethyloctane | Saturation of the C=C double bond. |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 4-Ethyloctan-4-ol | Introduction of a hydroxyl group. |

| Hydroboration-Isomerization-Oxidation | Borane reagents, Rh or Ir catalysts | Octan-1-ol derivatives | Conversion of an internal alkene to a primary alcohol. uantwerpen.betdx.cat |

| Halogenation | Br₂, Cl₂ | 4,5-Dihalo-4-ethyloctane | Introduction of two halogen atoms. atamanchemicals.com |

The carbon framework of 4-Octene, 4-ethyl- can be manipulated to form various oxygen-containing ring systems, which are common motifs in natural products and pharmaceuticals.

A primary strategy involves the epoxidation of the double bond to form 4-ethyl-4,5-epoxyoctane. This transformation can be achieved using peroxy acids (like m-CPBA) or through catalytic systems, for instance, using hydrogen peroxide with a ketone catalyst. acs.org The resulting epoxide is a highly valuable intermediate. uga.edu

Under acidic conditions, the epoxide can undergo intramolecular cyclization. The precise structure of the resulting heterocycle, such as a substituted tetrahydrofuran (B95107) or tetrahydropyran, depends on the reaction conditions and the regiochemistry of the ring-opening. nottingham.ac.ukrsc.org For example, acid-catalyzed hydrolysis of the epoxide would first yield a diol, which could then be induced to cyclize, forming a five- or six-membered ether ring. This approach provides a pathway to complex cyclic ethers from a simple alkene precursor. rsc.org

The introduction of nitrogen is a key step toward the synthesis of many bioactive compounds.

Hydroamination: Direct addition of an N-H bond across the double bond, known as hydroamination, can produce amines. While challenging for unactivated, tetrasubstituted alkenes, catalytic systems using lanthanide metals or Brønsted acids have been developed for intramolecular hydroamination reactions. nih.govlibretexts.org An indirect but effective route to synthesize the corresponding amine, 4-ethyl-4-octanamine nih.gov, involves the hydroboration of 4-Octene, 4-ethyl- followed by reaction of the organoborane intermediate with an aminating agent like hydroxylamine-O-sulfonic acid.

Synthesis of Nitriles: The alkene can also be a precursor to nitriles. For instance, related structures like 4-ethyl-octene-2-nitrile and 4-ethyl-octene-3-nitrile have been synthesized for use as fragrance components. google.com Such syntheses might proceed through multi-step sequences starting from the alkene, potentially involving oxidation and subsequent reaction pathways to introduce the nitrile functionality.

The amine derivative, 4-ethyl-4-octanamine, is often supplied as its hydrochloride salt to improve stability and solubility. nih.gov

Formation of Oxygen-Containing Heterocycles from 4-Octene, 4-ethyl-

Integration of 4-Octene, 4-ethyl- into Complex Molecular Architectures

The true value of a synthetic building block is demonstrated by its successful incorporation into larger, more complex molecules such as natural products and pharmaceuticals. The derivatives of 4-Octene, 4-ethyl- serve as key fragments for this purpose.

While the simple 4-ethyloctyl carbon skeleton is not itself a common feature in highly complex natural products, the principles of its synthesis and derivatization are fundamental to the field. The total synthesis of natural products often relies on the strategic assembly of smaller, functionalized fragments. uwindsor.cascripps.edu Derivatives of 4-Octene, 4-ethyl-, such as the corresponding alcohols or amines, can serve as such fragments.

For example, the synthesis of certain pheromones, which are structurally simple natural products, often involves building blocks derived from functionalized alkanes. The synthetic approaches used to create derivatives of 4-Octene, 4-ethyl- are analogous to those used in the synthesis of many bioactive natural compounds. uwindsor.camdpi.comrsc.org

Amines, in particular, are a cornerstone of medicinal chemistry. Primary amines like octylamine (B49996) and its derivatives are used as intermediates and building blocks for a wide range of pharmaceuticals, including anesthetics and antihistamines. guidechem.com The compound 4-ethyl-4-octanamine, directly derivable from 4-Octene, 4-ethyl-, fits this profile and serves as a potential starting point for drug discovery programs. nih.gov Similarly, alcohols like 4-ethyloctan-4-ol can be used as precursors for esters and other derivatives with potential applications as excipients or components in drug formulations.

| Derived Intermediate | Potential Pharmaceutical Role | Relevant Compound Class |

|---|---|---|

| 4-Ethyloctan-4-ol | Precursor for esters, ethers; excipient in formulations. | Alcohols |

| 4-Ethyloctanamine | Building block for active pharmaceutical ingredients (APIs). guidechem.com | Primary Amines |

| 4,5-Epoxy-4-ethyloctane | Intermediate for complex heterocyclic drugs. | Epoxides |

| 4-Ethyloctyl Bromide | Alkylating agent for introducing the 4-ethyloctyl group. | Alkyl Halides |

Natural Product Synthesis Incorporating 4-Octene, 4-ethyl- Moieties

Applications in Polymer Science as a Monomer

The utility of an olefin as a monomer is largely dictated by the reactivity of its double bond and the nature of its substituent groups. In the case of 4-Octene, 4-ethyl-, the internal double bond and the presence of an ethyl group at the allylic position present unique structural features that would influence its polymerization characteristics.

Co-polymerization Studies with 4-Octene, 4-ethyl-

There are no specific studies detailing the co-polymerization of 4-Octene, 4-ethyl- with other monomers found in the public domain. Research on similar internal olefins, such as trans-4-octene (B86139), has shown that they can be polymerized using specific catalyst systems, like α-diimine nickel complexes, through a chain-walking mechanism. ahu.edu.cnresearchgate.net This type of polymerization can lead to polymers with unique branched structures.

Theoretically, if 4-Octene, 4-ethyl- were to be used in co-polymerization, the choice of co-monomer and catalyst would be critical. For instance, co-polymerization with ethylene (B1197577), catalyzed by late-transition-metal complexes, could potentially yield linear low-density polyethylene (B3416737) (LLDPE) with distinct branching patterns conferred by the 4-ethyl-4-octene unit. The reactivity ratios of 4-Octene, 4-ethyl- and a given co-monomer would determine the composition and microstructure of the resulting co-polymer.

Table 1: Hypothetical Co-polymerization Systems Involving 4-Octene, 4-ethyl-

| Co-monomer | Potential Catalyst System | Expected Polymer Type | Potential Properties |

| Ethylene | Ziegler-Natta, Metallocene, Late-Transition Metal Complexes | Branched Polyethylene | Modified crystallinity, density, and mechanical properties. |

| Propylene | Metallocene Catalysts | Ethylene-Propylene-Diene Monomer (EPDM)-type rubber | If incorporated, could act as a cure-site monomer, though reactivity is a challenge. |

| Polar Monomers (e.g., acrylates) | Radical or Coordination Polymerization | Functionalized Polyolefins | Introduction of polarity, improving adhesion and printability. |

This table is speculative and based on general principles of co-polymerization, as no specific experimental data for 4-Octene, 4-ethyl- is available.

Cross-linking Agent Applications of 4-Octene, 4-ethyl- Derivatives

The application of a molecule as a cross-linking agent typically requires the presence of at least two reactive functional groups. 4-Octene, 4-ethyl- in its native form is a mono-olefin and therefore cannot act as a cross-linker. To be utilized in cross-linking applications, it would need to be chemically modified to introduce functionality.

For instance, derivatization of the double bond could yield a diol, which could then be further reacted to create a di-functional cross-linking agent. Another hypothetical route could involve the introduction of a second reactive group onto the alkyl chain.

There is no literature describing the synthesis or application of 4-Octene, 4-ethyl- derivatives as cross-linking agents. The development of such agents would involve multi-step synthetic pathways to introduce reactive moieties such as vinyl, epoxy, or silane (B1218182) groups. The effectiveness of such a hypothetical cross-linking agent would depend on the reactivity of these functional groups with the target polymer matrix. For example, a vinyl-functionalized derivative could potentially be incorporated into elastomers via radical-initiated cross-linking processes.

Table 2: Hypothetical Derivatives of 4-Octene, 4-ethyl- for Cross-linking Applications

| Derivative Functional Groups | Potential Cross-linking Mechanism | Target Polymer Systems |

| Di-epoxide | Ring-opening polymerization with amines, anhydrides, or acids | Epoxy resins, Polyesters |

| Di-acrylate/Di-methacrylate | Free-radical polymerization (UV or thermal) | Acrylics, Unsaturated Polyesters |

| Di-silane (e.g., di-alkoxysilane) | Moisture-curing condensation | Polyolefins, Silicones |